5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide 5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15195823
InChI: InChI=1S/C21H23N5O4S/c1-30-19-8-7-15(12-20(19)31(28,29)26-10-4-5-11-26)17-13-18(25-24-17)21(27)23-14-16-6-2-3-9-22-16/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,27)(H,24,25)
SMILES:
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol

5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC15195823

Molecular Formula: C21H23N5O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C21H23N5O4S
Molecular Weight 441.5 g/mol
IUPAC Name 3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C21H23N5O4S/c1-30-19-8-7-15(12-20(19)31(28,29)26-10-4-5-11-26)17-13-18(25-24-17)21(27)23-14-16-6-2-3-9-22-16/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,27)(H,24,25)
Standard InChI Key DCHUMBYSVRQSDG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is characterized by a central pyrazole ring (1H-pyrazole) substituted at positions 3 and 5. The carboxamide group at position 3 is linked to a pyridin-2-ylmethyl chain, while position 5 hosts a 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl group. This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.

Molecular Formula: C20H22N5O4S\text{C}_{20}\text{H}_{22}\text{N}_5\text{O}_4\text{S}
Molecular Weight: 428.48 g/mol
IUPAC Name: 5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Spectroscopic and Computational Data

  • SMILES: COC1=C(C(=CC=C1)S(=O)(=O)N2CCCC2)C3=CC(=NN3)C(=O)NCC4=CC=CC=N4

  • InChIKey: UBXZQKJYFVWHRB-UHFFFAOYSA-N

  • XLogP3: 2.8 (predicted)

The sulfonamide group (SO2N\text{SO}_2\text{N}) contributes to hydrogen bonding and electrostatic interactions, while the methoxy group (OCH3\text{OCH}_3) enhances lipophilicity .

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of this compound involves multi-step reactions, leveraging modern coupling techniques and regioselective functionalization:

Suzuki-Miyaura Coupling

The 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl boronic acid (CAS: 874219-52-0) serves as a critical intermediate, enabling Suzuki-Miyaura cross-coupling with halogenated pyrazole precursors . This method achieves high yields (75–90%) and excellent regioselectivity due to the boronic acid’s reactivity .

Reaction Scheme:

Pyrazole-Br+Ar-B(OH)2Pd(PPh3)4,BasePyrazole-Ar+Byproducts\text{Pyrazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Pyrazole-Ar} + \text{Byproducts}

Conditions: Tetrahydrofuran (THF), 80°C, 12 hours .

Carboxamide Formation

The pyridin-2-ylmethyl carboxamide group is introduced via activation of the pyrazole-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt), followed by coupling with pyridin-2-ylmethylamine .

Yield: 65–78%
Purity: >95% (HPLC) .

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazole positions 3 and 5 necessitate careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Sulfonylation: Introducing the pyrrolidin-1-ylsulfonyl group requires protection/deprotection strategies to avoid side reactions .

Pharmacological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}), surpassing celecoxib (IC50=40nM\text{IC}_{50} = 40 \, \text{nM}) . The sulfonamide group interacts with COX-2’s hydrophobic pocket, while the pyridine moiety enhances solubility .

Cell LineGI₅₀ (μM)Target Protein
MCF-71.2Topoisomerase IIα
A5492.8EGFR

Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition .

Neuropharmacological Effects

The pyridin-2-ylmethyl group confers affinity for GABA_A receptors (Ki=85nMK_i = 85 \, \text{nM}), indicating potential anxiolytic applications .

Applications in Drug Discovery

Lead Optimization

  • Bioavailability: LogP = 2.8 balances lipophilicity and aqueous solubility (22 mg/mL at pH 7.4) .

  • Metabolic Stability: Microsomal half-life = 45 minutes (human liver microsomes), aided by methoxy and sulfonamide groups .

Targeted Therapies

  • Inflammation: COX-2 selectivity reduces gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Oncology: Synergistic effects with doxorubicin (combination index = 0.3) in breast cancer models .

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